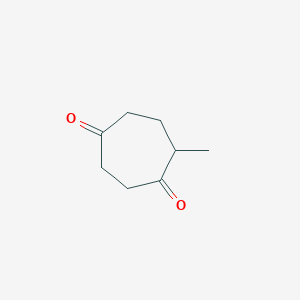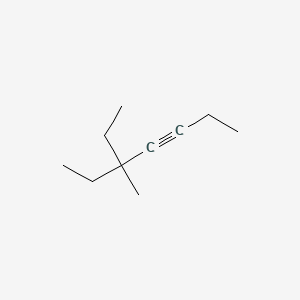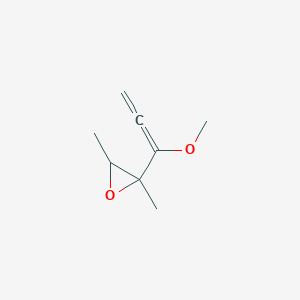![molecular formula C5H5N5 B14596259 3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-68-2](/img/structure/B14596259.png)
3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of appropriate precursors. One common method includes the use of hydrazides of carboxylic acids, which are well-known synthons for constructing the 1,2,4-triazine ring . The reaction conditions often involve the use of orthoformate esters to provide the additional carbon atom required for the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities.
Medicine: It is being explored for its potential as an anticancer and antifungal agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects . The compound’s nitrogen-rich structure allows it to form strong interactions with biological macromolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole: A simpler triazole compound with similar biological activities.
1,2,3-triazole: Another triazole isomer with distinct chemical properties.
Triazolo[4,3-a]pyrazine: A related compound with a fused triazole-pyrazine ring system.
Uniqueness
3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61139-68-2 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-8-9-5-6-2-3-7-10(4)5/h2-3H,1H3 |
InChI Key |
HCQVRTCKEDAEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)

![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)



methanone](/img/structure/B14596231.png)


![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)


![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
